

# An In-depth Technical Guide on the Gas-Phase Thermochemistry of C<sub>3</sub>H<sub>6</sub>O Isomers

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## Compound of Interest

Compound Name: Propen-2-ol

Cat. No.: B8755588

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This technical guide provides a comprehensive overview of the gas-phase thermochemical data for various isomers of C<sub>3</sub>H<sub>6</sub>O. The document presents quantitative data in structured tables, details the experimental and computational protocols for data determination, and includes visualizations of these workflows. This information is crucial for understanding the stability, reactivity, and potential energy surfaces of these compounds, which is of significant interest in fields ranging from combustion chemistry to drug metabolism and atmospheric science.

## Introduction to C<sub>3</sub>H<sub>6</sub>O Isomers

The molecular formula C<sub>3</sub>H<sub>6</sub>O represents a diverse group of constitutional isomers, including aldehydes, ketones, enols, ethers, and cyclic alcohols. These isomers exhibit a wide range of chemical and physical properties, largely dictated by their functional groups and molecular structures. Understanding their relative thermodynamic stabilities in the gas phase is fundamental to predicting their behavior in various chemical environments. This guide focuses on the key thermochemical properties: standard enthalpy of formation ( $\Delta_f H^\circ$ ), standard molar entropy (S $^\circ$ ), and molar heat capacity (C<sub>p</sub>).

## Gas-Phase Thermochemical Data

The following tables summarize the available experimental and computational gas-phase thermochemical data for several C<sub>3</sub>H<sub>6</sub>O isomers at 298.15 K.

Table 1: Standard Enthalpy of Formation ( $\Delta fH^\circ_{\text{gas}}$ ) at 298.15 K

Isomer	Structure	$\Delta fH^\circ$ (kJ/mol)	Data Source
Propanal	CH <sub>3</sub> CH <sub>2</sub> CHO	-185.8 ± 0.8	NIST Chemistry WebBook
Acetone	CH <sub>3</sub> COCH <sub>3</sub>	-217.6 ± 0.7	NIST Chemistry WebBook
Allyl alcohol	CH <sub>2</sub> =CHCH <sub>2</sub> OH	-129.3	NIST Chemistry WebBook
Propylene oxide	c-(CH <sub>3</sub> )CHOCH <sub>2</sub>	-92.9 ± 0.8	NIST Chemistry WebBook
Cyclopropanol	c-C <sub>3</sub> H <sub>5</sub> OH	-118.4	NIST Chemistry WebBook
Methyl vinyl ether	CH <sub>3</sub> OCH=CH <sub>2</sub>	-107.1	Computational Study[1]
(Z)-Prop-1-en-1-ol	(Z)-CH <sub>3</sub> CH=CHOH	-174.0	NIST Chemistry WebBook[2]
Prop-1-en-2-ol	CH <sub>2</sub> =C(OH)CH <sub>3</sub>	-163.2	Computational Study

Table 2: Standard Molar Entropy (S°<sub>gas</sub>) at 298.15 K

Isomer	Structure	S° (J/mol·K)	Data Source
Propanal	CH <sub>3</sub> CH <sub>2</sub> CHO	299.91 ± 4.18	NIST Chemistry WebBook
Acetone	CH <sub>3</sub> COCH <sub>3</sub>	295.89 ± 4.18	NIST Chemistry WebBook
Allyl alcohol	CH <sub>2</sub> =CHCH <sub>2</sub> OH	300.7	NIST Chemistry WebBook
Propylene oxide	c-(CH <sub>3</sub> )CHOCH <sub>2</sub>	288.7	NIST Chemistry WebBook
Cyclopropanol	c-C <sub>3</sub> H <sub>5</sub> OH	292.0	Computational Study
Methyl vinyl ether	CH <sub>3</sub> OCH=CH <sub>2</sub>	284.1	Computational Study[1]
(Z)-Prop-1-en-1-ol	(Z)-CH <sub>3</sub> CH=CHOH	291.2	Computational Study
Prop-1-en-2-ol	CH <sub>2</sub> =C(OH)CH <sub>3</sub>	294.6	Computational Study

Table 3: Molar Heat Capacity (C<sub>pgas</sub>) at 298.15 K

Isomer	Structure	Cp (J/mol·K)	Data Source
Propanal	CH <sub>3</sub> CH <sub>2</sub> CHO	80.73	NIST Chemistry WebBook
Acetone	CH <sub>3</sub> COCH <sub>3</sub>	75.02	NIST Chemistry WebBook
Allyl alcohol	CH <sub>2</sub> =CHCH <sub>2</sub> OH	78.2	NIST Chemistry WebBook
Propylene oxide	c-(CH <sub>3</sub> )CHOCH <sub>2</sub>	75.3	NIST Chemistry WebBook
Cyclopropanol	c-C <sub>3</sub> H <sub>5</sub> OH	75.2	NIST Chemistry WebBook[3]
Methyl vinyl ether	CH <sub>3</sub> OCH=CH <sub>2</sub>	72.8	Computational Study[1]
(Z)-Prop-1-en-1-ol	(Z)-CH <sub>3</sub> CH=CHOH	76.1	Computational Study
Prop-1-en-2-ol	CH <sub>2</sub> =C(OH)CH <sub>3</sub>	77.4	Computational Study

## Experimental and Computational Protocols

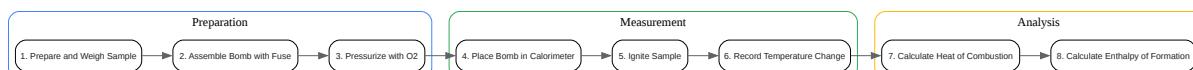
The determination of accurate thermochemical data relies on a combination of experimental techniques and high-level computational methods.

Bomb calorimetry is a standard experimental technique for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be derived.

Methodology:

- **Sample Preparation:** A precisely weighed sample of the liquid C<sub>3</sub>H<sub>6</sub>O isomer is encapsulated in a material of known heat of combustion (e.g., a gelatin capsule).
- **Bomb Assembly:** The capsule is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to be in contact with the sample.

- Pressurization: The bomb is sealed and purged with a small amount of pure oxygen before being filled to a high pressure (typically 30 atm) to ensure complete combustion.
- Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat contributions from the fuse wire and the capsule.
- Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO<sub>2</sub> and H<sub>2</sub>O).



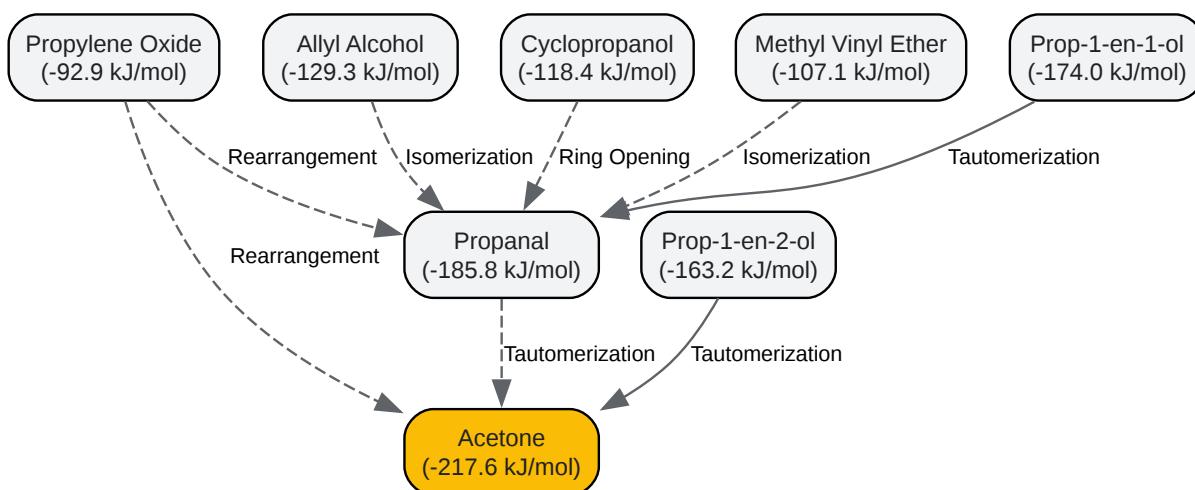
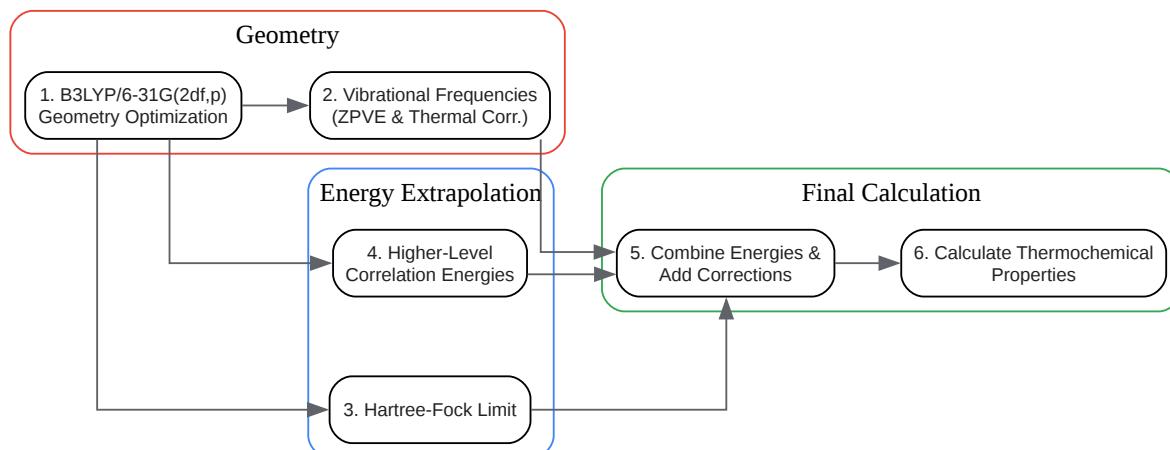
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## Workflow for Bomb Calorimetry

Gaussian-4 (G4) theory is a high-accuracy composite computational method used to predict the thermochemical properties of molecules. It involves a series of calculations that approximate a high-level of theory with a large basis set.

## Methodology:

- Geometry Optimization: The molecular geometry of the C<sub>3</sub>H<sub>6</sub>O isomer is optimized at the B3LYP/6-31G(2df,p) level of theory.
- Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections.
- Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets to extrapolate to the complete basis set limit. These include:
  - CCSD(T)/6-31G(d)
  - MP4/6-31+G(d)
  - MP4/6-31G(2df,p)
  - MP2(Full)/G3LargeXP
- Hartree-Fock Limit Extrapolation: The Hartree-Fock energy is extrapolated to the complete basis set limit.
- Total Energy Calculation: The individual energy components are combined with empirical higher-level corrections to obtain a final, highly accurate total electronic energy.
- Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then calculated from the total energy, ZPVE, and vibrational frequencies using standard statistical mechanics principles.



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